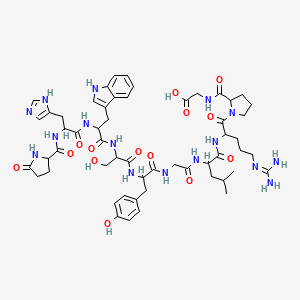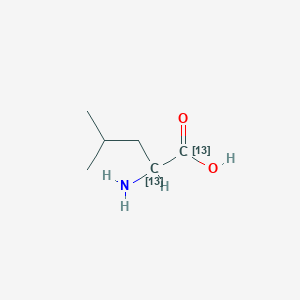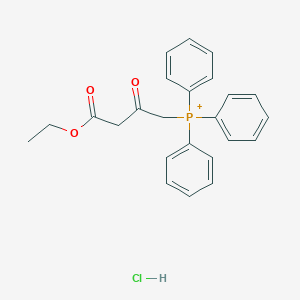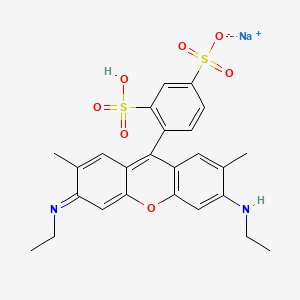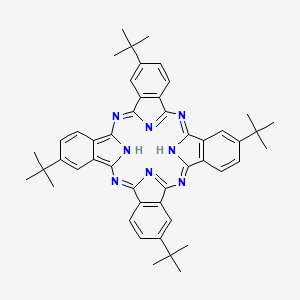
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is a chemical compound widely used in biochemistry. It is particularly known for its application as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) to detect the binding of molecules to each other . This compound is colorless before reacting with peroxidase and produces a blue-green color reaction product after reacting with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) can be achieved through the nucleophilic substitution reaction of benzothiazoline. Initially, benzothiazoline reacts with trimethylamine to form a benzothiazoline salt. Subsequently, 3-ethylbromobenzene and the benzothiazoline salt react under alkaline conditions to produce 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) typically involves large-scale synthesis using similar reaction conditions as described above. The compound is often produced in powder or tablet form and is stored at room temperature or under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) primarily undergoes oxidation reactions. In the presence of hydrogen peroxide and peroxidase enzymes, it is oxidized to form a blue-green product . This reaction is commonly used in ELISA procedures.
Common Reagents and Conditions
Hydrogen Peroxide: Acts as an oxidizing agent.
Peroxidase Enzymes: Catalyze the oxidation reaction.
Sodium Dodecyl Sulfate (SDS): Used to stop the reaction during end-point assays.
Major Products
The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is a blue-green colored compound that can be measured spectrophotometrically at 405 nm .
Scientific Research Applications
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to measure enzyme activity and reaction kinetics.
Biology: Employed in ELISA to detect the presence of specific proteins or antibodies.
Medicine: Utilized in diagnostic tests to measure glucose concentrations in blood serum.
Industry: Applied in the food industry to measure the antioxidant capacities of different foods.
Mechanism of Action
The mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) involves its oxidation in the presence of hydrogen peroxide and peroxidase enzymes. The peroxidase-catalyzed reduction of hydrogen peroxide to water is coupled with the one-electron oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), forming a metastable radical cation. This cation gives a brilliant blue-green solution, which can be measured colorimetrically .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine (TMB): Another chromogenic substrate used in ELISA procedures.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Used to measure antioxidant capacities.
Uniqueness
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is unique due to its high solubility in water and its ability to produce a soluble blue-green end product, making it suitable for ELISA procedures. It is less readily oxidized than TMB and OPD substrates, making it less sensitive but advantageous in cases of large background results .
Properties
Molecular Formula |
C18H18N4O6S4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18- |
InChI Key |
ZTOJFFHGPLIVKC-CLFAGFIQSA-N |
Isomeric SMILES |
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


